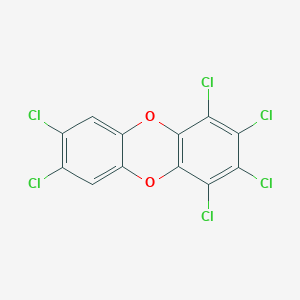

1,2,3,4,7,8-ヘキサクロロジベンゾ-p-ジオキシン

概要

説明

1,2,3,4,7,8-ヘキサクロロジベンゾ-p-ジオキシンは、塩素化ジベンゾ-p-ジオキシン異性体ですこれらの化合物は、持続性有機汚染物質であり、環境および健康への影響のために、ほとんどの地域で規制されています 。 これらの化合物は、有機塩素化合物の製造、紙の漂白、廃棄物の焼却など、多くの工業プロセスで副産物として生成されます .

2. 製法

1,2,3,4,7,8-ヘキサクロロジベンゾ-p-ジオキシンは、一般的にさまざまな工業プロセスで副産物として生成されます。その合成経路および反応条件は、制御された条件下でのジベンゾ-p-ジオキシンの塩素化を含みます。 工業的な製造方法は、多くの場合、塩素化前駆体と触媒を使用して塩素化プロセスを促進します .

科学的研究の応用

1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin has several scientific research applications, including:

Chemistry: It is used as a reference compound in the study of chlorinated dibenzo-p-dioxins and their environmental impact.

Biology: It is used to study the effects of dioxins on biological systems, including their toxicity and mechanisms of action.

Medicine: It is used in toxicology studies to understand the health effects of dioxin exposure.

作用機序

1,2,3,4,7,8-ヘキサクロロジベンゾ-p-ジオキシンは、アリール炭化水素受容体 (AhR) の活性化を通じて効果を発揮します。AhRに結合すると、この化合物は核に移行し、異物代謝に関与するさまざまな遺伝子の転写を活性化します。 これにより、I相およびII相の解毒酵素が誘導され、これらの酵素は、化合物を代謝し、体から排出します .

6. 類似の化合物との比較

1,2,3,4,7,8-ヘキサクロロジベンゾ-p-ジオキシンは、以下のような他の塩素化ジベンゾ-p-ジオキシンに似ています。

1,2,3,4,6,7,8-ヘプタクロロジベンゾ-p-ジオキシン: この化合物は、1, 2, 3, 4, 6, 7, および 8の位置で塩素化されており、同様の毒性学的特性を持っています.

2,3,7,8-テトラクロロジベンゾ-p-ジオキシン: この化合物は、2, 3, 7, および 8の位置で塩素化されており、高い毒性で知られています.

1,2,3,4,7,8-ヘキサクロロジベンゾ-p-ジオキシンの独自性は、その特定の塩素化パターンにあります。このパターンは、その化学的特性と生物学的影響に影響を与えます .

生化学分析

Biochemical Properties

1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Cellular Effects

It is known to be a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates .

Molecular Mechanism

The molecular mechanism of 1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin involves its role as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . This activation leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .

Temporal Effects in Laboratory Settings

It is known that the effects of chlorodibenzo-p-dioxin exposure were examined in rats over a 13-week period . Hepatic accumulation was associated with alterations of several biochemical parameters .

Dosage Effects in Animal Models

It is known that five iso-effective loading dose rates of TCDD/HxCDD in corn oil via oral gavage were given to the animals .

Metabolic Pathways

The metabolic pathways of 1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin involve the aerobic bacterial catabolism of this compound . The products of this biotransformation were identified as tetrachlorocatechol and 2-methoxy-3,4,5,6-tetrachlorophenol .

Transport and Distribution

It is known that it is a persistent organic pollutant, indicating that it can be widely distributed in the environment .

Subcellular Localization

準備方法

1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin is typically produced as a by-product in various industrial processes. The synthetic routes and reaction conditions for its preparation involve the chlorination of dibenzo-p-dioxin under controlled conditions. Industrial production methods often involve the use of chlorinated precursors and catalysts to facilitate the chlorination process .

化学反応の分析

1,2,3,4,7,8-ヘキサクロロジベンゾ-p-ジオキシンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムなどの酸化剤が含まれます。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムなどの還元剤が含まれます。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化により、より高度に塩素化されたジオキシンが形成される場合があり、一方、還元により、より低度に塩素化されたジオキシンが形成される場合があります .

4. 科学研究への応用

1,2,3,4,7,8-ヘキサクロロジベンゾ-p-ジオキシンには、以下を含むいくつかの科学研究への応用があります。

化学: 塩素化ジベンゾ-p-ジオキシンとその環境への影響に関する研究において、参照化合物として使用されます。

生物学: ジオキシンが生物系に与える影響、特に毒性と作用機序を研究するために使用されます。

医学: ジオキシンへの曝露による健康影響を理解するために、毒性学研究に使用されます。

類似化合物との比較

1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin is similar to other chlorinated dibenzo-p-dioxins, such as:

1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin: This compound is chlorinated at positions 1, 2, 3, 4, 6, 7, and 8 and has similar toxicological properties.

2,3,7,8-Tetrachlorodibenzo-p-dioxin: This compound is chlorinated at positions 2, 3, 7, and 8 and is known for its high toxicity.

The uniqueness of 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin lies in its specific chlorination pattern, which influences its chemical properties and biological effects .

生物活性

1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin (HxCDD) is a highly chlorinated compound that belongs to the class of dioxins. It is known for its persistent environmental presence and significant biological activity, particularly concerning its toxicological effects on various organisms. This article provides a comprehensive overview of the biological activity of HxCDD, including its mechanisms of action, effects on health and the environment, and relevant case studies.

HxCDD is a chlorinated organic compound that can be released into the environment through various industrial processes, including waste incineration, chemical manufacturing, and combustion of organic materials. Its persistence in the environment is attributed to its stable chemical structure and resistance to degradation.

Endocrine Disruption

HxCDD exhibits endocrine-disrupting properties by interfering with hormonal signaling pathways. It primarily acts through the aryl hydrocarbon receptor (AhR), which regulates gene expression involved in xenobiotic metabolism. Upon binding to AhR, HxCDD induces the transcription of various cytochrome P450 enzymes, leading to altered metabolic processes and potential toxicity.

Toxicity Studies

A variety of studies have assessed the toxicity of HxCDD in animal models. Notably:

- Weight and Metabolic Changes : A study demonstrated that exposure to HxCDD resulted in significant weight loss in female Sprague-Dawley rats at higher doses (80 μg/kg), alongside decreased insulin-like growth factor I (IGF-I) signaling and altered gluconeogenesis pathways .

- Carcinogenic Potential : Long-term exposure studies indicated that HxCDD could induce hepatocellular carcinomas in rodent models. A dose-dependent increase in liver tumors was observed in both male and female rats exposed to varying doses over two years .

Environmental Impact Assessment

In a public health assessment conducted by the ATSDR regarding dioxin contamination at military sites, it was found that exposure to HxCDD through contaminated soil and sediment posed potential health risks. Although current levels were below established action levels for dioxins, historical exposure may have led to elevated risks for nearby populations .

Biotransformation Studies

Research has shown that certain bacteria can biotransform HxCDD into less toxic metabolites. For instance, Sphingomonas wittichii RW1 demonstrated the ability to degrade HxCDD under specific conditions, producing metabolites such as 3,4,5,6-tetrachlorocatechol. This biotransformation process highlights potential bioremediation strategies for contaminated environments .

Summary of Biological Effects

The following table summarizes key biological effects associated with HxCDD exposure:

特性

IUPAC Name |

1,2,3,4,7,8-hexachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O2/c13-3-1-5-6(2-4(3)14)20-12-10(18)8(16)7(15)9(17)11(12)19-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYYQNSQJHPVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052067 | |

| Record name | 1,2,3,4,7,8-Hexachlorodibenzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39227-28-6 | |

| Record name | 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39227-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,7,8-Hexachlorodibenzodioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,7,8-Hexachlorodibenzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,7,8-Hexachlorodibenzodioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4,7,8-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R0UY33JFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。